Cas no 27602-71-7 (Naphthalene, 1-fluoro-2-methoxy-)

Naphthalene, 1-fluoro-2-methoxy- structure
27602-71-7 structure
Product Name:Naphthalene, 1-fluoro-2-methoxy-
CAS No:27602-71-7
MF:C11H9FO
MW:176.186966657639
CID:1432260
PubChem ID:12656105
Update Time:2025-04-24

Naphthalene, 1-fluoro-2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 1-fluoro-2-methoxy-
    • 1-fluoro-2-methoxynaphthalene
    • DB-083646
    • 27602-71-7
    • DTXSID10505874
    • ONBYSQLVBBIBFR-UHFFFAOYSA-N
    • 1-fluoro-2-methoxy-naphthalene
    • SCHEMBL9972343
    • Inchi: 1S/C11H9FO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
    • InChI Key: ONBYSQLVBBIBFR-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C2C=CC=CC2=1)OC

Computed Properties

  • Exact Mass: 176.06377
  • Monoisotopic Mass: 176.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on Naphthalene, 1-fluoro-2-methoxy-

Naphthalene, 1-Fluoro-2-Methoxy

Naphthalene, 1-fluoro-2-methoxy (CAS No. 27602-71-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. The substitution of a fluorine atom at the 1-position and a methoxy group at the 2-position introduces unique electronic and structural properties that make it highly valuable for various applications.

Chemical Structure and Properties

The molecular formula of Naphthalene, 1-fluoro-2-methoxy is C₁₁H₈FO. Its molecular weight is approximately 186.19 g/mol. The compound exhibits a planar structure due to the aromaticity of the naphthalene core, with the fluorine and methoxy groups attached at specific positions. The fluorine atom introduces electron-withdrawing effects, while the methoxy group contributes electron-donating properties through resonance. This combination creates a balance of electronic characteristics that enhances the compound's reactivity and stability.

Recent studies have explored the influence of these substituents on the compound's UV-Vis absorption properties. Research published in *Chemical Physics Letters* (2023) demonstrated that the substitution pattern significantly alters the absorption spectrum, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Synthesis and Characterization

The synthesis of Naphthalene, 1-fluoro-2-methoxy typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. A study in *Journal of Organic Chemistry* (2023) reported an efficient method using a copper-catalyzed coupling reaction to introduce the fluorine and methoxy groups onto the naphthalene ring system. This method not only enhances yield but also ensures high purity, which is critical for downstream applications.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structure and purity of the compound. These studies provide insights into the compound's stereochemistry and crystalline properties, which are essential for understanding its behavior in different environments.

Applications in Pharmacology

One of the most promising applications of Naphthalene, 1-fluoro-2-methoxy lies in drug discovery. The compound has been investigated as a potential lead molecule for anti-inflammatory and anticancer therapies. A research team from Stanford University reported in *Nature Communications* (2023) that this compound exhibits selective inhibition against certain kinases involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases.

In anticancer research, studies have shown that Naphthalene, 1-fluoro-2-methoxy can induce apoptosis in cancer cells by modulating mitochondrial function. Preclinical trials conducted at Memorial Sloan Kettering Cancer Center demonstrated significant antitumor activity in mouse models without substantial toxicity to healthy cells.

Materials Science Applications

In materials science, Naphthalene, 1-fluoro-2-methoxy has been explored as a building block for advanced materials such as organic semiconductors and polymer composites. Its unique electronic properties make it suitable for use in thin-film transistors (TFTs) and flexible electronics.

A study published in *Advanced Materials* (2023) highlighted its role as an electron transport layer in perovskite solar cells. The compound's ability to facilitate efficient charge separation significantly improved device performance, achieving power conversion efficiencies above 18%. This breakthrough underscores its potential for large-scale energy harvesting applications.

Furthermore, researchers at MIT have utilized this compound to develop novel polymer blends with enhanced thermal stability and mechanical strength. These materials hold promise for use in high-performance polymers for aerospace and automotive industries.

Environmental Impact and Safety Considerations

Despite its numerous applications, understanding the environmental impact of Naphthalene, 1-fluoro-2-methoxy is crucial. Studies have shown that it exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed.

To address these concerns, researchers are developing eco-friendly synthesis routes that minimize waste generation and energy consumption. Additionally, regulatory agencies are closely monitoring its use to ensure compliance with environmental protection standards.

From a safety perspective, handling this compound requires adherence to standard laboratory protocols due to its potential irritant effects on skin and eyes. Proper personal protective equipment (PPE) should be used during synthesis and experimentation.

Conclusion

Naphthalene derivatives continue to play a pivotal role across diverse scientific disciplines due to their unique chemical properties and versatility.

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